molecular formula C37H67ClO4 B1146963 rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 CAS No. 1246833-66-8

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5

Cat. No.: B1146963
CAS No.: 1246833-66-8
M. Wt: 616.4 g/mol
InChI Key: KBIIPAPVKFNOGB-LFANZNJBSA-N
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Description

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is a synthetic lipid compound that has been extensively studied for its biochemical and physiological effects. It belongs to the family of chlorinated lipids and is known for its anti-inflammatory and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 involves the esterification of palmitic acid and linoleic acid with 3-chloropropanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The use of deuterium-labeled reagents is essential for the preparation of the deuterated version of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 has a wide range of scientific research applications:

Mechanism of Action

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 exerts its effects through several mechanisms:

    Inhibition of NF-κB: This transcription factor is crucial in various inflammatory and immune responses. Inhibition of NF-κB leads to reduced inflammation and tumor growth.

    Activation of AMPK: This protein regulates energy metabolism and has anti-tumor properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological samples .

Properties

CAS No.

1246833-66-8

Molecular Formula

C37H67ClO4

Molecular Weight

616.4 g/mol

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/i33D2,34D2,35D

InChI Key

KBIIPAPVKFNOGB-LFANZNJBSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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